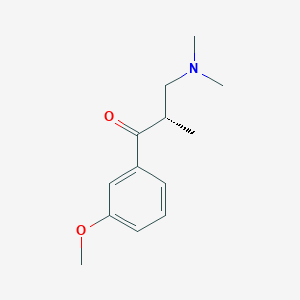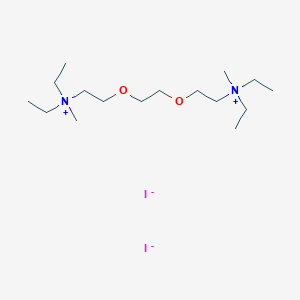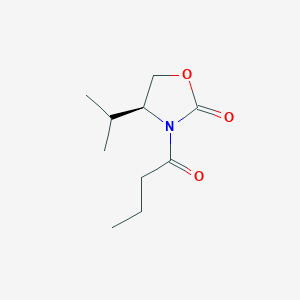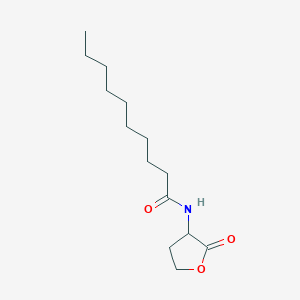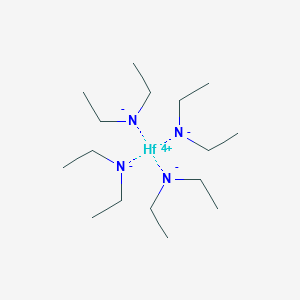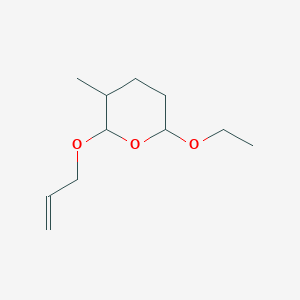
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline, also known as DCBSA, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. DCBSA is a white crystalline solid that is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in scientific research due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline is not fully understood, but it is believed to interact with biological molecules through the formation of hydrogen bonds. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to interact with proteins, nucleic acids, and carbohydrates.
Biochemische Und Physiologische Effekte
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline in lab experiments is its ability to interact with biological molecules. This makes it a useful tool for studying the structure and function of these molecules. However, 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline. One area of interest is the development of new analytical methods for the detection of biological molecules. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline could also be used in the development of new drugs and agrochemicals. Additionally, further research could be done to better understand the mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline and its interactions with biological molecules.
Synthesemethoden
The synthesis of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline involves the reaction of 2,4-dichloronitrobenzene with aniline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to form 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have potential applications in scientific research due to its ability to interact with biological molecules. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to be useful in the development of new analytical methods for the detection of biological molecules.
Eigenschaften
CAS-Nummer |
105456-57-3 |
|---|---|
Produktname |
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline |
Molekularformel |
C12H9Cl2NO2S |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-1-6-12(11(14)7-8)18(16,17)10-4-2-9(15)3-5-10/h1-7H,15H2 |
InChI-Schlüssel |
CHFQGCGWPRNPEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







